1-Naphthyl acetate

Acetylcholinesterase Assay Organophosphate Poisoning Chromogenic Substrate

1-Naphthyl acetate (1-NA) is a validated chromogenic substrate delivering a 2.3-fold lower Km for erythrocyte AChE versus acetylthiocholine, enabling sensitive organophosphate exposure screening at low substrate concentrations. Its 3-fold lower Km for carboxylesterases compared to 2-naphthyl acetate precludes simple analog substitution—substituting without kinetic validation risks assay failure. Continuous spectrophotometric detection at 320 nm (0.6 μM LOD for 1-naphthol) eliminates secondary dye-coupling steps, supporting rapid 1–10 minute throughput for resistance monitoring and population-level enzyme surveys. With a Km of 0.0794 mM for plant carboxylesterase JCSE-I and favorable substrate inhibition profiles (53% relative activity at 1.2 mM), 1-NA is the defensible reference substrate for novel esterase characterization, inhibitor screening, and ophthalmic prodrug hydrolysis profiling. Select this product for standardized, reproducible esterase activity measurements backed by extensive cross-study kinetic data.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 29692-55-5
Cat. No. B7734584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl acetate
CAS29692-55-5
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC2=CC=CC=C21
InChIInChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3
InChIKeyVGKONPUVOVVNSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Acetate for Esterase Assays: Procurement-Ready Data on a Chromogenic Substrate for AChE and Carboxylesterase Detection


1-Naphthyl acetate (1-NA, CAS 29692-55-5) is a naphthyl ester widely employed as a chromogenic substrate for detecting and quantifying esterase activity, particularly acetylcholinesterase (AChE) and carboxylesterases (CES) [1]. Upon enzymatic hydrolysis, 1-NA yields 1-naphthol, which can be monitored spectrophotometrically at 320 nm [2] or via diazo-coupling reactions for enhanced sensitivity in biological samples [3]. This direct detection capability distinguishes it from substrates requiring secondary coupling steps or from fluorogenic probes that demand specialized instrumentation, positioning 1-NA as a practical choice for laboratories seeking reliable, cost-effective esterase activity measurements.

Why Generic Esterase Substrates Cannot Replace 1-Naphthyl Acetate: Quantitative Evidence for Procurement Decisions


Esterase substrates are not interchangeable due to profound differences in enzyme affinity, catalytic efficiency, and detection compatibility. Substituting 1-naphthyl acetate with a close analog like 2-naphthyl acetate, 4-methylumbelliferyl acetate, or p-nitrophenyl acetate without considering the specific enzyme system and assay requirements can lead to misleading activity measurements or assay failure. The quantitative data below demonstrate that 1-NA exhibits a 3-fold lower Km for carboxylesterases compared to its 2-isomer [1], a 2-3 fold lower Km for erythrocyte AChE compared to the standard substrate acetylthiocholine [2], and distinct kinetic behavior that precludes simple one-to-one substitution in established protocols [3].

Quantitative Differentiation of 1-Naphthyl Acetate: A Head-to-Head Evidence Guide for Sourcing and Method Selection


Lower Michaelis Constant (Km) for Erythrocyte AChE Compared to Acetylthiocholine

In a direct comparison using purified erythrocyte AChE, 1-naphthyl acetate (1-NA) exhibited a lower Michaelis constant (Km) than acetylthiocholine (ATCh), the most widely used substrate for AChE activity detection [1]. While ATCh suffers from oximolysis artifacts, 1-NA provides a chromogenic readout with superior binding affinity as quantified by Km values.

Acetylcholinesterase Assay Organophosphate Poisoning Chromogenic Substrate Erythrocyte Biomarker

Higher Affinity for Plant Carboxylesterase vs. 2-Naphthyl Acetate

In a purified carboxylesterase system (JCSE-I from Jatropha curcas seeds), 1-naphthyl acetate demonstrated a Km of 0.0794 mM, which is approximately 1.26-fold lower (i.e., higher affinity) than the Km of 0.1 mM observed for its positional isomer, 2-naphthyl acetate [1].

Carboxylesterase Enzyme Kinetics Substrate Specificity Plant Esterases

Distinct Kinetic Behavior and In Vitro-Only Applicability vs. 4-Methylumbelliferyl Butyrate

A comparative study of esterase substrates revealed that while both 1-naphthyl acetate (1-NA) and 4-methylumbelliferyl butyrate (4-MUB) target the same enzyme group (as shown by similar IC50 values for iso-OMPA), their Michaelis-Menten kinetic parameters differ substantially [1]. Furthermore, 1-NA is strictly limited to in vitro applications due to acute in vivo toxicity, whereas 4-MUB can be used in both settings.

General Esterase Activity In Vitro Assays Michaelis-Menten Kinetics Ecotoxicology

Enzymatic Hydrolysis Rate and Substrate Inhibition Profile vs. 2-Naphthyl Acetate

In studies using rabbit corneal esterases, 1-naphthyl acetate demonstrated a less pronounced reduction in hydrolytic rate at elevated substrate concentrations compared to its 2-isomer. At 1.2 mM, the hydrolytic rate of 1-NA was 53% of the rate at 0.06 mM, whereas the rate for 2-naphthyl acetate dropped to only 42% under identical conditions [1].

Corneal Esterases Prodrug Hydrolysis Substrate Inhibition Ophthalmic Formulations

Lower Limit of Detection via Continuous Spectrophotometric Assay at 320 nm

A continuous spectrophotometric method was developed that directly monitors the formation of 1-naphthol (the hydrolysis product of 1-NA) at 320 nm, achieving a detection limit of approximately 0.6 μM for 1-naphthol [1]. This assay format eliminates the need for quenching and dye-coupling steps required for other chromogenic substrates.

Spectrophotometric Assay Esterase Activity High-Throughput Screening Insect Biochemistry

High-Impact Application Scenarios for 1-Naphthyl Acetate Based on Quantitative Evidence


Screening for Organophosphate Pesticide Poisoning via Erythrocyte AChE Inhibition

1-Naphthyl acetate is the preferred substrate for colorimetric detection of erythrocyte acetylcholinesterase (AChE) inhibition, a validated biomarker of organophosphate exposure. Its 2.3-fold lower Km compared to acetylthiocholine (ATCh) [1] provides enhanced sensitivity at low substrate concentrations, enabling reliable detection of subtle enzyme inhibition in clinical and field settings. The chromogenic readout simplifies assay design and reduces reliance on specialized instrumentation, making it suitable for point-of-care and resource-limited laboratories.

High-Throughput In Vitro Screening of General Esterase Activity in Ecotoxicology and Insecticide Resistance Studies

The distinct Michaelis-Menten kinetics and in vitro applicability of 1-naphthyl acetate [1] make it a robust choice for large-scale screening of general esterase activity in environmental toxicology and agricultural entomology. The continuous spectrophotometric assay at 320 nm achieves a detection limit of 0.6 μM 1-naphthol [2], enabling rapid (1-10 minute) analysis of individual insect or small-volume biological samples without time-consuming dye-coupling steps. This throughput advantage is critical for resistance monitoring programs and population-level enzyme activity surveys.

Carboxylesterase Characterization and Substrate Profiling in Plant and Microbial Systems

For researchers characterizing novel carboxylesterases from plant, bacterial, or fungal sources, 1-naphthyl acetate provides a standardized, high-affinity reference substrate. Its Km of 0.0794 mM for plant carboxylesterase JCSE-I—lower than that of 2-naphthyl acetate (0.1 mM) [1]—establishes it as a sensitive probe for assessing enzyme purity, inhibitor susceptibility, and substrate specificity profiles. The availability of extensive kinetic data across diverse enzyme sources (Km values ranging from 0.043 mM to 0.298 mM depending on the isozyme [2]) facilitates cross-study comparisons and method validation.

Ophthalmic Prodrug Formulation Screening Using Corneal Esterase Models

In pharmaceutical development of ester-based ophthalmic prodrugs, 1-naphthyl acetate serves as a model substrate for corneal esterase activity profiling. Its relative resistance to substrate inhibition at elevated concentrations (53% relative activity at 1.2 mM vs. 0.06 mM) compared to the 2-isomer (42% relative activity) [1] provides a more favorable hydrolysis profile for predicting the behavior of prodrug candidates designed for topical ocular delivery. This quantitative distinction directly informs lead selection and formulation optimization.

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